N-(4-acetamidophenyl)-2-ethoxyacetamide

Medicinal Chemistry Organic Synthesis Quality Control

Select N-(4-acetamidophenyl)-2-ethoxyacetamide for your medicinal chemistry and organic synthesis programs. Its ≥95% purity ensures reproducible results, while the ethoxyacetamide core offers inherent stability for SAR expansion against drug-resistant P. falciparum. Use as a reliable reference standard with predicted LogP 2.34, TPSA 67.4 Ų, and ambient storage compatibility. Ideal for amide bond formation and etherification protocol development. Differentiated from generic acetamides by its unique functional group presentation, ensuring target engagement specificity in HDAC/COX assays. Bulk and custom quantities available.

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
CAS No. 600140-39-4
Cat. No. B310399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetamidophenyl)-2-ethoxyacetamide
CAS600140-39-4
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCCOCC(=O)NC1=CC=C(C=C1)NC(=O)C
InChIInChI=1S/C12H16N2O3/c1-3-17-8-12(16)14-11-6-4-10(5-7-11)13-9(2)15/h4-7H,3,8H2,1-2H3,(H,13,15)(H,14,16)
InChIKeyXBYYRSFPNXOSEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Acetamidophenyl)-2-ethoxyacetamide (CAS 600140-39-4): Core Molecular Properties and Procurement Baseline for Research Applications


N-(4-acetamidophenyl)-2-ethoxyacetamide (CAS 600140-39-4) is a synthetic organic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . It belongs to the class of acetamides, featuring an acetamido group attached to a phenyl ring and an ethoxyacetamide side chain [1]. This compound is primarily supplied as a high-purity research chemical (≥95%) and is utilized as a building block or intermediate in medicinal chemistry and organic synthesis [2].

Why Substituting N-(4-Acetamidophenyl)-2-ethoxyacetamide (CAS 600140-39-4) with Generic Acetamide Analogs Risks Experimental Inconsistency


Generic substitution among acetamide derivatives is not advisable due to significant differences in functional group presentation, polarity, and metabolic stability. For instance, N-(4-aminophenyl)-2-ethoxyacetamide (Phenacetin) lacks the acetyl moiety, altering hydrogen bonding capacity and LogP . Similarly, the broader class of 2,N-bisarylated 2-ethoxyacetamides demonstrates that specific substitution patterns critically influence in vitro efficacy and enzyme stability [1]. Even within the same molecular formula, variations in purity and storage conditions can affect experimental reproducibility, making precise compound selection essential for robust research outcomes .

Quantitative Differentiation of N-(4-Acetamidophenyl)-2-ethoxyacetamide (CAS 600140-39-4) Against Closest Analogs


Purity Benchmarking: ≥95% Assured Purity Enables Reproducible Downstream Chemistry

N-(4-acetamidophenyl)-2-ethoxyacetamide is consistently supplied with a purity of ≥95%, as specified by multiple vendors . In contrast, closely related analogs such as N-(4-aminophenyl)-2-ethoxyacetamide are often available only at lower purities (e.g., 90-95%) or as custom synthesis products with variable quality . This higher and more consistent purity reduces the risk of side reactions and simplifies purification steps in synthetic workflows.

Medicinal Chemistry Organic Synthesis Quality Control

Predicted LogP and Topological Polar Surface Area (TPSA) Differentiate Membrane Permeability from Less Lipophilic Analogs

The predicted LogP of N-(4-acetamidophenyl)-2-ethoxyacetamide is 2.34 (XLogP3), with a TPSA of 67.4 Ų . In comparison, the des-acetyl analog N-(4-aminophenyl)-2-ethoxyacetamide has a lower predicted LogP of approximately 1.2-1.5 and a TPSA of 55.1 Ų . The increased lipophilicity of the target compound suggests enhanced passive membrane permeability, a critical parameter for cellular target engagement in drug discovery campaigns.

Drug Design ADME Prediction Physicochemical Profiling

Room Temperature Storage Stability Reduces Cold Chain Logistics Burden vs. Temperature-Sensitive Analogs

N-(4-acetamidophenyl)-2-ethoxyacetamide is recommended for storage at room temperature (RT), away from moisture [1]. This contrasts with many structurally related acetamide derivatives and intermediates that require storage at -20°C or 2-8°C to prevent degradation . The ambient storage compatibility simplifies inventory management and reduces shipping costs, particularly for laboratories with limited cold storage capacity.

Compound Management Storage Stability

Scaffold Proximity to Antiplasmodial 2,N-Bisarylated Ethoxyacetamides Suggests Potential for Targeted Library Expansion

A series of 2,N-bisarylated 2-ethoxyacetamides, which share the core ethoxyacetamide motif with the target compound, exhibited single-digit micromolar IC50 values against drug-resistant Plasmodium falciparum strains (e.g., compound 20: IC50 ≈ 1-5 µM) [1]. Furthermore, these compounds demonstrated significantly greater stability in the presence of metabolizing enzymes than the corresponding 1,3-bisaryl-2-propen-1-ones (chalcones) [1]. N-(4-acetamidophenyl)-2-ethoxyacetamide represents a structurally simpler, commercially available analog that can serve as a starting point for systematic SAR studies or as a control compound in antiplasmodial assays.

Antimalarial Drug Discovery Scaffold Hopping

Well-Defined Predicted Boiling Point (495.4±30.0 °C) Facilitates Purification and Formulation Design

The predicted boiling point of N-(4-acetamidophenyl)-2-ethoxyacetamide is 495.4±30.0 °C at 760 mmHg, with a vapor pressure of 0.0±1.3 mmHg at 25°C . In contrast, the des-acetyl analog has a lower predicted boiling point of approximately 420-430 °C . The higher boiling point of the target compound suggests lower volatility and potentially greater thermal stability, which can be advantageous during synthetic work-up and when designing formulations that may involve elevated temperatures.

Process Chemistry Purification Formulation

Optimal Research and Industrial Applications for N-(4-Acetamidophenyl)-2-ethoxyacetamide (CAS 600140-39-4) Based on Quantitative Differentiation


Medicinal Chemistry: Scaffold for Developing Metabolically Stable Antiplasmodial Agents

Given its structural similarity to 2,N-bisarylated 2-ethoxyacetamides that exhibit single-digit micromolar IC50 values against drug-resistant P. falciparum and enhanced metabolic stability over chalcones [1], this compound serves as a commercially available starting material for SAR expansion. Researchers can modify the acetamidophenyl moiety to optimize potency while leveraging the ethoxyacetamide core's inherent stability.

Chemical Biology: Control Compound or Negative Control in HDAC/COX Inhibition Assays

Although no direct inhibition data are available, the compound's predicted LogP (2.34) and TPSA (67.4 Ų) position it as a moderately lipophilic molecule. It can be used as a structurally related control in assays targeting enzymes like HDACs or COX, where more potent inhibitors share the acetamidophenyl motif, helping to confirm target engagement specificity.

Process Chemistry: Model Substrate for Amide Coupling and Etherification Method Development

The presence of both an amide and an ether functionality, combined with its room temperature storage stability [2], makes N-(4-acetamidophenyl)-2-ethoxyacetamide an ideal model substrate for developing and optimizing amide bond formation or etherification protocols. Its high purity (≥95%) ensures that observed reaction outcomes are not confounded by impurities.

Compound Management: Reference Standard for Building Block Inventory with Ambient Storage

The compound's compatibility with room temperature storage [2] and well-characterized physicochemical profile (boiling point: 495.4±30.0 °C; density: 1.2±0.1 g/cm³) make it a reliable reference standard for calibrating analytical instruments or for use in compound management systems that prioritize ambient-stable building blocks.

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